2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole has been explored in various studies. For instance, the synthesis of trans-2-[N-(2-hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)]iminothiazolidine, a compound with a similar tetrahydronaphthalene structure, was reported to exhibit marked antidepressant activity, suggesting a potential for new antidepressant drugs . Another study focused on the synthesis of tetracyclic compounds by reacting 2,3-dihydro-2-thioxo-1H-naphth[2,3-d]imidazole-4,9-dione with dimethyl acetylenedicarboxylate, leading to compounds with a thiazolidinone or thiazinone ring fused to the imidazole ring . Additionally, the synthesis and characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide, a selective alpha 1A receptor agonist, highlights the pharmaceutical relevance of such compounds .
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of a tetrahydronaphthalene moiety linked to an imidazole ring. The structural analogs synthesized in these studies often include additional functional groups or rings, such as thiazolidine or thiazinone, which can significantly alter the compound's biological activity and receptor selectivity . The structural determinations of these compounds are typically based on infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies, which provide detailed information about the molecular framework and the spatial arrangement of atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include ring-closure reactions, transesterification processes, and reactions with α-bromoketones. For example, the ring-closure reaction of dimethyl 2-(4,9-dioxo-4,9-dihydronaphth[2,3-d]imidazol-2-ylthio)fumarate in acetic anhydride or polyphosphoric acid leads to different cyclized products . The kinetic resolutions of racemic trans-1,2,3,4-tetrahydronaphthalen-2-ols through lipase-catalyzed transesterification processes have also been reported, demonstrating the potential for enantioselective synthesis . Furthermore, the reaction of trans-3a,4,5,9b-tetrahydronaphth[1,2-d]imidazoline-2-thiones with α-bromoketones can yield various products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of different functional groups and stereochemistry can affect properties such as solubility, melting point, and reactivity. The pharmacological properties, such as receptor selectivity and biological activity, are also determined by these molecular features. For instance, the antidepressant activity of trans-2-[N-(2-hydroxy-1,2,3,4-tetrahydronaphthalene-1-yl)]iminothiazolidine surpasses that of imipramine, a known antidepressant, indicating the importance of the molecular structure in drug efficacy . The enantioselectivity observed in the lipase-catalyzed resolutions of tetrahydronaphthalen-2-ols also underscores the significance of stereochemistry in the physical and chemical behavior of these compounds .
Scientific Research Applications
Thromboxane A2 Synthase Inhibitors : N-imidazolyl derivatives of 1,2-dihydronaphthalene and 1,2,3,4-tetrahydronaphthalene, including compounds similar to "2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole," have been synthesized and tested as inhibitors of thromboxane A2 synthase. This research indicates their potential in clinical investigation due to their significant inhibitory activity and low toxicity (Cozzi et al., 1991).
Antidepressant Activity : A study on the synthesis of trans-2-[N-(2-hydroxy-1,2,3,4-tetrahydronaphthalene/indane-1-yl)]iminothiazolidine and related compounds revealed marked antidepressant activity, providing a new structural lead for antidepressants (Shukla et al., 1992).
Nitrogen-rich Gas Generators : Imidazole-based molecules, potentially including "2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole," were prepared for applications in nitrogen-rich gas generators. These compounds exhibited high positive heats of formation due to their high energy molecular backbones (Srinivas et al., 2014).
Azole-based 1,4-Naphthoquinones in MDR Infections : Imidazole-based 1,4-naphthoquinones, which might include derivatives of "2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole," have shown promising antibacterial and antifungal activities against selected strains, suggesting their utility against multi-drug resistant infections (Choudhari et al., 2020).
Solid State Bright White-Light Emission : A study demonstrated the solid-state bright white-light emission and mechanochromic behavior of a compound closely related to "2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole." This compound also acted as a highly sensitive ratiometric luminescence sensor for Al3+ and pyrophosphate in solution (Sinha et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole is the (p)ppGpp synthetases, specifically Rel Msm and RelZ from Mycolicibacterium smegmatis and Rel Mtb from Mycobacterium tuberculosis . These synthetases play a vital role in the regulation of metabolism suppression, growth rate control, virulence, bacterial persistence, and biofilm formation .
Mode of Action
The compound acts as a noncompetitive inhibitor of Rel Msm and RelZ . This means it binds to a site other than the active site of the enzyme, changing the enzyme’s shape and making it less effective. The binding site of the compound is located in the proximity of the synthetase domain active site .
Biochemical Pathways
The affected biochemical pathway is the synthesis of (p)ppGpp alarmones . These alarmones are involved in the bacterial stringent response, which is a stress response that redirects bacterial physiology and gene expression, helping the bacteria adapt to nutrient starvation and other stress conditions .
Result of Action
The result of the compound’s action is the inhibition of the activity of Rel Mtb . This inhibition could potentially disrupt the bacterial stringent response, affecting the bacteria’s ability to adapt to stress conditions. This could make the bacteria more susceptible to antibiotics and other treatments .
properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,8-9,12H,3,5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXFHJKHZWXNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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